molecular formula C19H20N4O2 B2465970 N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1032229-17-6

N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2465970
CAS RN: 1032229-17-6
M. Wt: 336.395
InChI Key: VGOICZGBNJUNRE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. Triazoles can participate in various reactions such as N-alkylation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Without specific data, we can only make general predictions. For example, the compound is likely solid at room temperature, and its solubility would depend on the exact nature and position of its functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest, as well as similar triazole derivatives, are synthesized through various chemical processes, often aiming at exploring their potential biological activities. For instance, Shen et al. (2013) detailed the synthesis of some new triazole derivatives, highlighting their structural characterization through NMR, IR, MS spectra, and X-ray diffraction crystallography, emphasizing the importance of molecular conformation and interactions stabilized by hydrogen bonds (Guo-liang Shen et al., 2013). Similarly, Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, showcasing the role of X-ray structure in confirming their configurations and highlighting their potential in cancer research (Yu Lei et al., 2014).

Biological Activity

Several studies have been conducted to evaluate the biological activities of triazole derivatives. For example, Lu et al. (2017) reported on the synthesis of a triazole derivative with significant inhibition on the proliferation of cancer cell lines, indicating potential therapeutic applications (Jiu-Fu Lu et al., 2017). Additionally, the discovery of triazole-based inhibitors of soluble epoxide hydrolase, as reported by Thalji et al. (2013), demonstrates the pharmacological significance of these compounds in potentially treating conditions like epilepsy and agitation (R. Thalji et al., 2013).

Future Directions

The future directions for this compound would depend on its intended applications. Triazole derivatives are a focus of research in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-7-4-5-10-17(12)23-13(2)18(21-22-23)19(25)20-16-9-6-8-15(11-16)14(3)24/h4-11,14,24H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOICZGBNJUNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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